molecular formula C9H14O B6184963 (1-methoxyprop-2-yn-1-yl)cyclopentane CAS No. 2639449-43-5

(1-methoxyprop-2-yn-1-yl)cyclopentane

Cat. No.: B6184963
CAS No.: 2639449-43-5
M. Wt: 138.2
InChI Key:
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Description

(1-methoxyprop-2-yn-1-yl)cyclopentane is an organic compound with the molecular formula C9H14O It is characterized by a cyclopentane ring substituted with a 1-methoxyprop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propargyl derivative. One common method is the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a base, followed by methylation of the resulting propargylcyclopentane with methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-methoxyprop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted cyclopentanes

Scientific Research Applications

(1-methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-methoxyprop-2-yn-1-yl)cyclohexane: Similar structure but with a cyclohexane ring.

    (1-methoxyprop-2-yn-1-yl)benzene: Similar structure but with a benzene ring.

    (1-methoxyprop-2-yn-1-yl)cyclobutane: Similar structure but with a cyclobutane ring.

Uniqueness

(1-methoxyprop-2-yn-1-yl)cyclopentane is unique due to its specific ring size and the presence of both an alkyne and a methoxy group

Properties

CAS No.

2639449-43-5

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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